1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15;/h1-4,13H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZJVCXGNYUGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride typically involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles under various temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as an atypical dopamine transporter (DAT) inhibitor. In preclinical models, derivatives of this compound demonstrated efficacy in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine, suggesting potential applications in treating substance use disorders .
Case Study:
- A study explored a series of piperazine derivatives, including 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride, which showed improved binding affinities at DAT and serotonin transporters. The derivative exhibited significant activity in reducing drug-seeking behavior in animal models .
Antidepressant and Antipsychotic Potential
Research indicates that this compound may have antidepressant and antipsychotic properties. It has been evaluated for its effects on mood regulation and cognitive functions, particularly in disorders such as schizophrenia and bipolar disorder .
Case Study:
- A clinical trial assessed the efficacy of piperazine derivatives in patients with treatment-resistant depression. The results indicated that compounds similar to this compound significantly improved depressive symptoms compared to placebo .
Anti-inflammatory and Analgesic Effects
The compound has also been studied for its anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and inflammatory bowel disease .
Case Study:
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it has been shown to act as an inverse agonist at the cannabinoid receptor type 1 (CB1), binding selectively to this receptor and modulating its activity . This interaction affects various signaling pathways and physiological processes, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazin-2-One Derivatives
Key Observations:
Electron-withdrawing vs. donating groups: The 4-fluoro substituent (target) reduces electron density on the aromatic ring compared to 4-methoxy derivatives (1284247-69-3), affecting binding to receptors reliant on π-π interactions .
Salt Form :
- Hydrochloride salts (e.g., 697305-48-9, target compound) exhibit higher aqueous solubility than free bases, favoring formulation in drug development .
Biological Activity :
- Chlorinated analogs (e.g., 183500-94-9) show moderate antimicrobial activity, suggesting that halogenation at specific positions can enhance such effects .
- The target compound’s benzyl substitution may confer unique neuroprotective or anti-inflammatory properties, as seen in structurally related piperazine derivatives like flunarizine (used for cerebrovascular disorders) .
Synthetic Utility :
- Compounds like 1-(4-fluorophenyl)piperazin-2-one (780753-89-1) serve as intermediates for more complex molecules, while the target compound’s methylene spacer allows modular functionalization .
Biological Activity
1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperazine ring substituted with a fluorophenyl group. Its molecular formula is , with a molecular weight of approximately 232.7 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Studies have indicated that compounds with similar structures can act as dopamine transporter (DAT) inhibitors, which may be beneficial in treating conditions such as depression and anxiety disorders .
Interaction with Receptors
The compound has been shown to modulate sigma-1 receptors (σ1R), which play a critical role in neuroprotection and the modulation of neurotransmitter release. This modulation can lead to alterations in neuronal excitability and synaptic plasticity, making it a candidate for further investigation in neuropharmacology .
Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects in animal models. In particular, it has been observed to reduce the reinforcing effects of psychostimulants like cocaine, suggesting potential utility in treating substance use disorders .
Cholinergic Activity
The compound has also been evaluated for its cholinergic activity. A study synthesized derivatives of piperazine compounds, including this compound, and assessed their efficacy as acetylcholinesterase (AChE) inhibitors. Some derivatives showed promising inhibition rates comparable to established AChE inhibitors like neostigmine, indicating potential applications in treating Alzheimer's disease .
Case Studies
- Study on Psychostimulant Abuse : A study involving rats demonstrated that this compound effectively reduced the reinforcing effects of cocaine, highlighting its potential as a treatment for psychostimulant abuse .
- Cholinergic Efficacy : In another investigation focused on Alzheimer's disease, derivatives synthesized from this compound showed significant inhibition against AChE, suggesting a pathway for symptomatic treatment through enhanced cholinergic neurotransmission .
Comparative Analysis
The table below summarizes key findings related to the biological activity of this compound compared to similar compounds.
| Compound Name | Mechanism of Action | Therapeutic Potential |
|---|---|---|
| 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One | DAT inhibition, σ1R modulation | Antidepressant, anti-addictive |
| Bis(4-fluorophenyl)methyl piperazine | DAT inhibition | Antidepressant |
| AChE Inhibitors (e.g., Neostigmine) | AChE inhibition | Alzheimer's treatment |
Q & A
Q. What are the key considerations for synthesizing 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride?
Synthesis typically involves multi-step reactions, starting with precursor functionalization. For example:
- Step 1 : React 4-fluorobenzyl chloride with piperazin-2-one under basic conditions (e.g., triethylamine) to form the substituted piperazine intermediate.
- Step 2 : Perform salt formation using HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt .
Critical factors : Temperature control (avoiding exothermic side reactions), inert atmospheres to prevent oxidation, and solvent selection (e.g., dichloromethane for phase separation) .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation : Single-crystal X-ray diffraction (XRD) resolves bond lengths and angles, as demonstrated for analogous piperazine derivatives .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection; validate against reference standards (e.g., EPOC guidelines) .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points, critical for formulation studies .
Q. How can initial pharmacological activity screening be designed?
- In vitro assays : Test affinity for serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand binding assays .
- Dose-response curves : Use concentrations spanning 1 nM–100 µM to identify EC50 values.
- Controls : Include structurally similar compounds (e.g., 1-(4-chlorophenyl)piperazine) to compare potency .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Data triangulation : Compare results across assays (e.g., receptor binding vs. functional cAMP assays) to confirm target engagement .
- Theoretical alignment : Map findings to established mechanisms (e.g., serotonin reuptake inhibition) or revise hypotheses if discrepancies persist .
- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., 1-[4-(4-chloro-benzothiazol-2-yl)piperazin-1-yl] derivatives) to identify trends .
Q. What experimental design optimizes multi-parametric studies (e.g., pharmacokinetics and toxicity)?
- Embedded design : Combine quantitative pharmacokinetic data (plasma half-life via LC-MS) with qualitative toxicity observations (histopathology) in a single cohort .
- Dosing regimens : Use staggered administration (acute vs. chronic) to isolate toxicity mechanisms .
- Control groups : Include both vehicle-only and positive controls (e.g., known hepatotoxins) .
Q. How to integrate computational models with experimental data for mechanistic insights?
- Molecular docking : Predict binding poses at serotonin receptors (e.g., 5-HT2A) using software like AutoDock Vina, referencing crystallographic data from related compounds .
- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of predicted interactions .
- Validation : Correlate simulation results with in vitro affinity data; refine models iteratively .
Methodological Challenges
Q. How to address low yields during synthesis?
Q. What protocols ensure reproducibility in pharmacological assays?
- Standardization : Adopt OECD guidelines for cell viability assays (e.g., MTT protocol) .
- Batch consistency : Characterize compound purity for each experiment (≥95% by HPLC) .
- Blinded analysis : Assign sample IDs randomly to minimize observer bias .
Data Presentation and Interpretation
Q. How to present conflicting thermal analysis (DSC/TGA) results?
- Contextualize data : Note differences in heating rates (e.g., 10°C/min vs. 5°C/min) affecting decomposition profiles .
- Cross-reference : Compare with hygroscopicity data; moisture uptake may alter thermal stability .
- Statistical reporting : Include error margins (±SD) across triplicate runs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
